molecular formula C8H11N3 B12359832 5,6,7,8-tetrahydro-4aH-quinazolin-2-imine

5,6,7,8-tetrahydro-4aH-quinazolin-2-imine

Cat. No.: B12359832
M. Wt: 149.19 g/mol
InChI Key: HUKNMZWUMVUADI-UHFFFAOYSA-N
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Description

5,6,7,8-tetrahydro-4aH-quinazolin-2-imine is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core with additional hydrogen atoms at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydro-4aH-quinazolin-2-imine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminobenzylamine with formamide, followed by cyclization to form the quinazoline ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or metal-catalyzed reactions. These methods can enhance reaction rates and yields, making the process more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-tetrahydro-4aH-quinazolin-2-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinazolinone derivatives, dihydroquinazoline derivatives, and various substituted quinazolines .

Scientific Research Applications

5,6,7,8-tetrahydro-4aH-quinazolin-2-imine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydro-4aH-quinazolin-2-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-tetrahydro-4aH-quinazolin-2-imine is unique due to its specific imine group, which imparts distinct chemical reactivity and biological activity compared to other quinazoline derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

5,6,7,8-tetrahydro-4aH-quinazolin-2-imine

InChI

InChI=1S/C8H11N3/c9-8-10-5-6-3-1-2-4-7(6)11-8/h5-6,9H,1-4H2

InChI Key

HUKNMZWUMVUADI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC(=N)N=CC2C1

Origin of Product

United States

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